1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine
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Overview
Description
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine is a chemical compound that belongs to the class of amines. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a pyridine ring, along with an ethanamine group.
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluoropyridine as the starting material.
Reaction Conditions: The bromine and fluorine atoms on the pyridine ring allow for various substitution reactions. The ethanamine group is introduced through nucleophilic substitution reactions.
Industrial Production: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine undergoes several types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions: Palladium-catalyzed reactions are commonly used for substitution reactions. Other reagents include bases and acids to facilitate nucleophilic and electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the pyridine ring allows for selective binding to target molecules, influencing their activity and function. The ethanamine group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine can be compared with other similar compounds, such as:
2-Bromo-5-fluoropyridine: This compound lacks the ethanamine group but shares the bromine and fluorine atoms on the pyridine ring.
5-Bromo-2-fluoropyridine: Similar to 2-bromo-5-fluoropyridine but with different substitution positions.
2-Bromo-5-chloropyridine: This compound has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its combination of the bromine, fluorine, and ethanamine groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-4(10)5-2-7(8)11-3-6(5)9/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHPOZIIWTBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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